molecular formula C11H8N2O B11907263 Imidazo[2,1-a]isoquinolin-2(3H)-one CAS No. 62471-86-7

Imidazo[2,1-a]isoquinolin-2(3H)-one

Cat. No.: B11907263
CAS No.: 62471-86-7
M. Wt: 184.19 g/mol
InChI Key: IPTOCVFIHUJBHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-a]isoquinolin-2(3H)-one typically involves the intramolecular cyclization of suitable precursors. One common method is the rhodium-catalyzed intramolecular direct arylation of imidazole derivatives via double C–H bond activation . This approach provides access to a wide range of imidazoisoquinoline derivatives in moderate to high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for cost-effectiveness and scalability. The use of transition metal catalysts, such as rhodium or palladium, is common in these processes .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazoisoquinolines .

Scientific Research Applications

Imidazo[2,1-a]isoquinolin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,5-a]quinoline

Comparison: Imidazo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific structural arrangement and the resulting biological activities. While similar compounds like imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine also exhibit significant biological activities, the specific applications and effectiveness can differ based on the structural differences .

Properties

CAS No.

62471-86-7

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

3H-imidazo[2,1-a]isoquinolin-2-one

InChI

InChI=1S/C11H8N2O/c14-10-7-13-6-5-8-3-1-2-4-9(8)11(13)12-10/h1-6H,7H2

InChI Key

IPTOCVFIHUJBHY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2N1C=CC3=CC=CC=C32

Origin of Product

United States

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